REACTION_SMILES
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[Br:1][Si:2]([CH3:3])([CH3:4])[CH3:5].[CH3:30][C:31]#[N:32].[CH:6]([N:9]([CH:7]([CH3:8])[CH3:27])[c:10]1[n:11][c:12](=[O:26])[n:13]([CH2:16][CH:17]([CH2:18][OH:19])[O:20][CH2:21][P:22](=[O:23])([OH:24])[OH:25])[cH:14][n:15]1)([CH3:28])[CH3:29]>>[NH2:9][c:10]1[n:11][c:12](=[O:26])[n:13]([CH2:16][CH:17]([CH2:18][OH:19])[O:20][CH2:21][P:22](=[O:23])([OH:24])[OH:25])[cH:14][n:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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CC(C)N(c1ncn(CC(CO)OCP(=O)(O)O)c(=O)n1)C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N(c1ncn(CC(CO)OCP(=O)(O)O)c(=O)n1)C(C)C
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Name
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Nc1ncn(CC(CO)OCP(=O)(O)O)c(=O)n1
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Type
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product
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Smiles
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Nc1ncn(CC(CO)OCP(=O)(O)O)c(=O)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |